![molecular formula C18H26N2O3 B115493 Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate CAS No. 145071-41-6](/img/structure/B115493.png)
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ADMPC and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of ADMPC varies depending on its application. In medicine, ADMPC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, ADMPC has been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, ADMPC has been shown to protect dopaminergic neurons from oxidative stress. In agriculture, ADMPC acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Biochemical and Physiological Effects
ADMPC has been shown to have various biochemical and physiological effects depending on its application. In medicine, ADMPC has been found to reduce tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, ADMPC has been shown to reduce the formation of beta-amyloid plaques in the brain. In Parkinson's disease, ADMPC has been found to protect dopaminergic neurons from oxidative stress. In agriculture, ADMPC acts as a neurotoxin, disrupting the nervous system of insects and leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ADMPC in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one of the limitations of using ADMPC is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of ADMPC. In medicine, ADMPC could be further studied for its potential use in combination therapy with other drugs to enhance its efficacy. In agriculture, ADMPC could be further developed as a natural pesticide to reduce the use of synthetic chemicals. In materials science, ADMPC could be utilized as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ADMPC are vast, and further research is needed to fully understand its capabilities.
Conclusion
In conclusion, ADMPC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ADMPC has shown promising results in medicine, agriculture, and materials science, and further research is needed to fully understand its capabilities.
Synthesemethoden
The synthesis of ADMPC involves the condensation reaction between Adamantane-1-carboxylic acid and 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through a series of chromatographic techniques to obtain pure ADMPC.
Wissenschaftliche Forschungsanwendungen
ADMPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ADMPC has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, ADMPC has been used as a pesticide due to its insecticidal properties. In materials science, ADMPC has been utilized as a building block for the synthesis of novel materials such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
145071-41-6 |
---|---|
Produktname |
Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate |
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+ |
InChI-Schlüssel |
CUFDDDHXIYYIFC-YBFXNURJSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.